2-(Aminomethyl)-5-methylhexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Aminomethyl)-5-methylhexanoic acid, commonly known as GABA (gamma-aminobutyric acid) is an amino acid that acts as a neurotransmitter in the central nervous system. It is a non-proteinogenic amino acid, meaning it is not used in the synthesis of proteins, but instead, it acts as a neurotransmitter in the brain. GABA is the main inhibitory neurotransmitter in the brain and plays an essential role in regulating neuronal excitability.

Mechanism Of Action

GABA acts by binding to specific receptors in the brain. There are two types of GABA receptors: GABA-A and GABA-B receptors. GABA-A receptors are ionotropic receptors, meaning they allow ions to flow through the membrane of the neuron. Activation of GABA-A receptors leads to an influx of chloride ions into the neuron, which hyperpolarizes the cell membrane and makes it more difficult for the neuron to fire an action potential. GABA-B receptors are metabotropic receptors, meaning they activate intracellular signaling pathways that modulate neuronal activity.

Biochemical And Physiological Effects

GABA has several biochemical and physiological effects in the body. GABA is involved in the regulation of muscle tone and is responsible for the relaxation of muscles. GABA also regulates blood pressure and heart rate. GABA is involved in the regulation of sleep and wakefulness and is responsible for inducing sleep. GABA is also involved in the regulation of appetite and has been shown to reduce food intake.

Advantages And Limitations For Lab Experiments

GABA is widely used in laboratory experiments to study the role of inhibitory neurotransmitters in the brain. GABA is relatively easy to synthesize and is readily available. GABA is also highly selective for its receptors, making it an ideal tool for studying the effects of GABA on neuronal activity. However, GABA has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its effects over long periods.

Future Directions

There are several areas of future research for GABA. One area of research is the development of GABAergic drugs for the treatment of neurological and psychiatric disorders. Another area of research is the study of the role of GABA in aging and age-related diseases. GABA has been shown to have neuroprotective effects, and there is a growing interest in the potential use of GABAergic drugs for the treatment of age-related cognitive decline. Finally, there is a need for further research into the mechanisms of GABAergic signaling in the brain, as this may lead to the development of new therapies for neurological and psychiatric disorders.

Synthesis Methods

GABA is synthesized in the brain from glutamate, which is the main excitatory neurotransmitter in the brain. The enzyme glutamate decarboxylase (GAD) converts glutamate to GABA by removing a carboxyl group. This process is known as decarboxylation. GABA can also be synthesized in the liver and kidneys from glutamine, which is an amino acid found in the blood.

Scientific Research Applications

GABA has been extensively studied for its potential therapeutic applications. GABA has been shown to have anxiolytic, sedative, and anticonvulsant effects. It has also been studied for its potential use in the treatment of depression, insomnia, and schizophrenia. GABA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN |

104883-56-9 |

|---|---|

Product Name |

2-(Aminomethyl)-5-methylhexanoic acid |

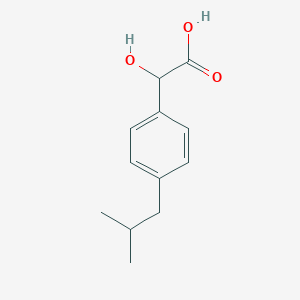

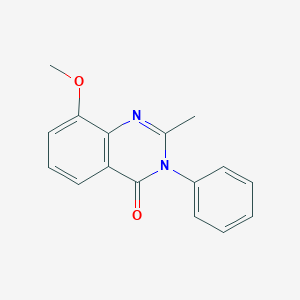

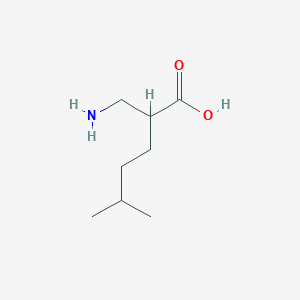

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-(aminomethyl)-5-methylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-4-7(5-9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |

InChI Key |

ZQFYQLSPBFLIHX-UHFFFAOYSA-N |

SMILES |

CC(C)CCC(CN)C(=O)O |

Canonical SMILES |

CC(C)CCC(CN)C(=O)O |

synonyms |

Hexanoic acid, 2-(aminomethyl)-5-methyl- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.